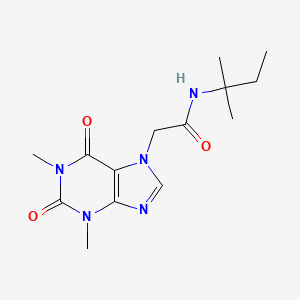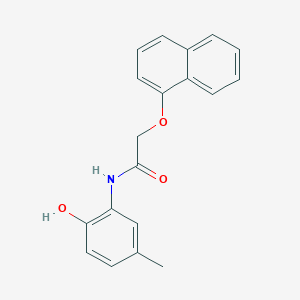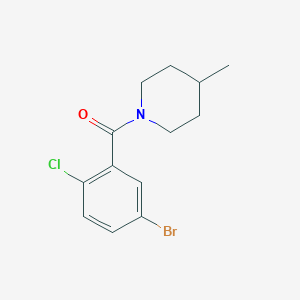![molecular formula C14H13NO2 B5705815 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)
2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol, also known as HPMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol is not fully understood. However, it is believed that 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been shown to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance cognitive function. However, more studies are needed to determine the long-term effects of 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol on human health.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful effects on cells or tissues. However, one limitation of using 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is to explore its potential as a ligand in the synthesis of new MOFs with improved properties. Additionally, more studies are needed to determine the long-term effects of 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol on human health and to optimize its use in lab experiments.
Synthesis Methods
2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol can be synthesized by the reaction of 2-hydroxybenzaldehyde and 2-amino-6-methylphenol in the presence of acetic acid and ethanol. This reaction results in the formation of 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol as a yellow solid. The purity of 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol can be improved by recrystallization from ethanol.
Scientific Research Applications
2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been extensively studied for its potential applications in various fields. In the field of medicine, 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. In addition, 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In the field of materials science, 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol has been shown to improve the stability and selectivity of MOFs, making them more suitable for practical applications.
properties
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-4-6-11(14(10)17)9-15-12-7-2-3-8-13(12)16/h2-9,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLEOZTKBIXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyphenyl)iminomethyl]-6-methylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)


![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)


